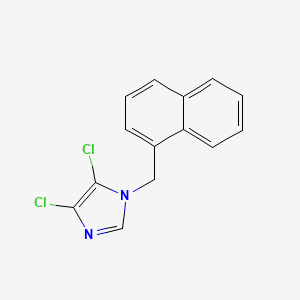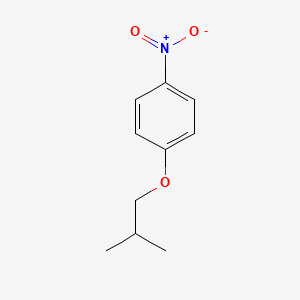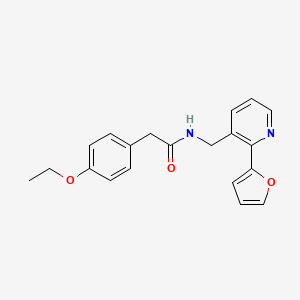![molecular formula C16H16N4O5S B2750864 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-07-6](/img/structure/B2750864.png)
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a 5,6-dihydro-1,4-dioxin-2-yl group and a 4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl group linked by a methanone (ketone) group . It’s important to note that this compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group is a cyclic structure containing oxygen atoms, and the 4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl group contains a piperazine ring, a thiazole ring, and a nitro group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds related to (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives synthesized through the condensation of acid chlorides with 2-hydroxyethyl piperazine showed variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, which include structures related to the compound of interest, have demonstrated significant anti-inflammatory and analgesic activities. These compounds inhibited cyclooxygenase enzymes COX-1/COX-2 selectively and showed potential as new classes of anti-inflammatory and analgesic agents, highlighting their therapeutic value in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Activities
Research on compounds such as asebogenin and related aromatic compounds isolated from the aerial parts of Piper elongatum VAHL. has shown strong antioxidative activities. These findings underline the potential of related compounds in oxidative stress-related therapeutic applications (Masuoka, Ono, Ito, & Nohara, 1997).
Dual Antidepressant Drugs
Studies on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, similar in structure to the compound , have shown promise as dual antidepressant drugs. These compounds exhibited affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, suggesting their potential use in treating depression (Silanes, Orus, Oficialdegui, Martínez Esparza, Lasheras, del Río, & Monge, 2004).
Antimicrobial and Anti-bacterial Activity
The synthesis and evaluation of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have revealed moderate to good antimicrobial activities, indicating their potential as antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the search results. It’s worth noting that the mechanism of action for a compound depends on its intended use, which, as mentioned earlier, is typically for research purposes.
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a compound. For this compound, the SDS indicates that it is dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), and H314 (causes severe skin burns and eye damage) .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-15(13-10-24-7-8-25-13)18-3-5-19(6-4-18)16-17-12-2-1-11(20(22)23)9-14(12)26-16/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDZNSTXZCPHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)
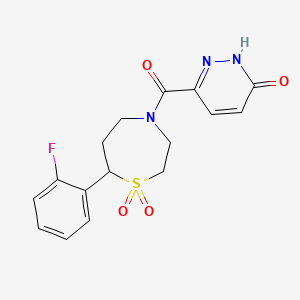
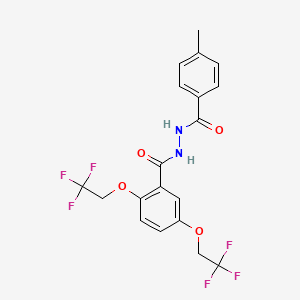
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
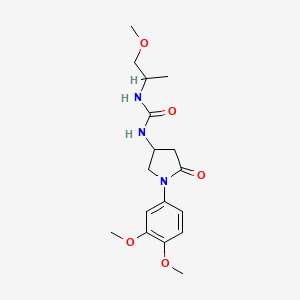
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)
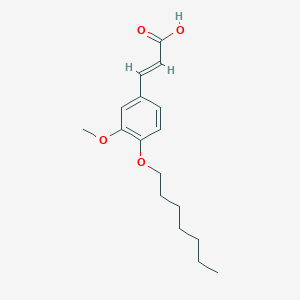
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)
![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)
